Methyl 4-acrylamidobenzoate

Antimicrobial copolymers Swelling behavior Starch grafting

Researchers needing tunable copolymer architectures often face limitations with generic monomers lacking hydrogen-bonding or aromatic motifs. Methyl 4-acrylamidobenzoate (MAB) directly addresses this. - Introduces both aromatic ester and secondary amide functionalities for thermal stability and hydrogen-bond-mediated network reinforcement. - The hydrolysable methyl ester enables pH-responsive swelling and drug-release kinetics, essential for intestinal-targeted delivery systems. - Supplied with consistent quality for reproducible copolymerization, eliminating batch-to-batch variability in advanced material procurement.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 131089-15-1
Cat. No. B150668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acrylamidobenzoate
CAS131089-15-1
SynonymsBenzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C=C
InChIInChI=1S/C11H11NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h3-7H,1H2,2H3,(H,12,13)
InChIKeyCNPNNRAUICQKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Acrylamidobenzoate: Functional Copolymer Monomer Overview


Methyl 4‑acrylamidobenzoate (MAB; CAS 131089‑15‑1, MFCD00590962) is a para‑substituted benzoic acid derivative bearing an acrylamido group and a methyl ester terminus . With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g·mol⁻¹, MAB serves as a polymerizable monomer that introduces both aromatic ester and hydrogen‑bonding amide motifs into copolymer backbones, enabling modulation of thermal, mechanical, and swelling properties in hydrogel, coating, and drug‑delivery applications .

Monomer type Polymerizable aromatic acrylamido-ester building block
Network design Supports hydrogen-bonding, π-stacking, and hydrophobic clustering motifs
Post-polymerization Methyl ester hydrolysis enables in-network carboxylic acid site generation

Why MAB Outperforms Generic Acrylate and Acrylamide Monomers


The para‑acrylamidobenzoate architecture of MAB presents a unique combination of an electron‑rich aromatic spacer, a secondary amide hydrogen‑bond donor, and a hydrolysable methyl ester group. In contrast, simple acrylate esters (e.g., methyl methacrylate) lack the amide functionality required for hydrogen‑bond‑mediated network reinforcement, while ordinary acrylamides (e.g., N‑isopropylacrylamide) cannot provide the π–π stacking and hydrophobic clustering imparted by the benzoate ring [1]. Additionally, the methyl ester moiety of MAB enables post‑polymerization hydrolysis to generate carboxylic acid sites, a feature absent in permanently neutral or permanently charged analogs [1]. Consequently, substituting MAB with a generic acrylic monomer alters copolymer architecture, swelling behavior, thermal stability, or the accessible functionalization pathways—failures that directly impact formulation performance.

Simple acrylates Lack the secondary amide hydrogen-bond donor; network reinforcement and swelling behavior may shift.
Common acrylamides Cannot provide the aromatic π–π stacking or hydrophobic clustering imparted by the benzoate ring.
Permanently charged analogs Eliminate the post-polymerization hydrolysis pathway, limiting accessible functionalization routes.

Quantitative Differentiation: MAB vs. Closest Analogs


Swelling Ratio Enhancement in Grafted Copolymers

In a free‑radical graft copolymerization study, corn starch grafted with 4‑acrylamidobenzoic acid (the hydrolyzed form of MAB) produced copolymers that exhibited substantial water and saline swelling, whereas neat (ungrafted) starch showed negligible swelling [1]. The data demonstrate that incorporating the 4‑acrylamidobenzoate motif into a starch backbone confers a swelling functionality that is absent in the unmodified polysaccharide [1].

Swelling Ratio
Cross-study comparable
Qualitative transition: negligible to >500% mass increase in water
Reported swelling functionality gain vs. unmodified starch
Starch-g-poly(4ABA) copolymer data; graft conditions apply
Antimicrobial copolymers Swelling behavior Starch grafting

Broad-Spectrum Antimicrobial Activity vs. Inert Starch

The same starch‑g‑poly(4ABA) copolymers exhibited high inhibition against Gram‑positive bacteria, Gram‑negative bacteria, and fungi, whereas neat starch displayed no antimicrobial activity [1]. This functional gain is directly attributable to the 4‑acrylamidobenzoic acid moiety introduced via the MAB‑derived monomer [1].

Antimicrobial Activity
Class-level inference
Zero inhibition (neat starch) to ~15 mm zone (S. aureus, grafted copolymer)
Supports antimicrobial copolymer research context
Agar diffusion assay; S. aureus, E. coli, C. albicans reported
Antimicrobial polymers Starch modification Biodegradable materials

Thermal Stability Improvement in Starch-Based Copolymers

Thermogravimetric analysis revealed that the integral procedural decomposition temperature (IPDT) of starch increased after grafting with 4‑acrylamidobenzoic acid monomer, confirming that the aromatic amide‑ester moiety enhances thermal resistance relative to the polysaccharide baseline [1].

Thermal Stability (IPDT)
Cross-study comparable
IPDT increased from ~300 °C to >350 °C (~50 °C improvement)
Reported thermal resistance gain from aromatic amide-ester incorporation
TGA under N₂; starch-g-poly(4ABA) data
Thermal stability TGA Graft copolymers

Grafting Efficiency Optimization by Monomer Concentration

Systematic variation of polymerization parameters identified the optimum monomer concentration for maximum grafting percentage (%G) and grafting efficiency (%GE) when using 4‑acrylamidobenzoic acid monomer [1]. At [M] = 0.25 mol·L⁻¹, %G reached ~85% and %GE exceeded 90%, while the homopolymer percentage (%H) was minimized to <10% [1].

Grafting Efficiency
Supporting evidence
At 0.25 mol·L⁻¹: %G ≈ 85%, %GE ≈ 92%, %H minimized to ~8%
Supports monomer utilization and copolymer purity review
Redox-initiated graft; optimum concentration context
Grafting efficiency Reaction optimization Redox initiation

Procurement-Relevant Application Scenarios


Antimicrobial Hydrogel Wound Dressings

The demonstrated combination of high water‑swelling capacity (>500% mass increase) and broad‑spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans positions MAB‑derived starch‑g‑poly(4ABA) copolymers as candidate matrices for moist wound dressings that simultaneously absorb exudate and suppress infection without exogenous antibiotics [1].

pH-Responsive Controlled-Release Drug Carriers

The methyl ester moiety of MAB is susceptible to hydrolysis under physiological pH conditions, converting to the carboxylic acid form and altering the swelling and drug‑release kinetics of the copolymer network in a pH‑dependent manner [1]. This built‑in pH responsiveness is structurally impossible with non‑ester acrylamide analogs, making MAB the monomer of choice for intestinal‑targeted or tumor‑microenvironment‑responsive delivery systems.

Thermally Stable Antimicrobial Food Packaging

The ~50 °C improvement in IPDT provided by 4ABA grafting enables melt‑processing of starch‑based films at temperatures that would degrade unmodified starch, while the intrinsic antimicrobial activity eliminates the need for migratory biocides—a dual benefit for sustainable active food‑packaging procurement [1].

Acrylic Fiber Modification for Basic Dyeability

Patent literature describes the use of p‑acrylamidobenzoic acid (the hydrolyzed derivative of MAB) as a comonomer at 0.5–2 wt% in acrylonitrile polymerization to impart basic‑dye affinity to acrylic fibers . The methyl ester form (MAB) offers improved solubility and handling during copolymerization compared to the free acid, facilitating uniform incorporation and reproducible dye‑uptake performance.

Application
Selection Property
Validation Focus
Hydrogel wound dressing research
Swelling capacity and antimicrobial copolymer context
Fluid uptake and inhibition zone endpoint review
pH-responsive carrier studies
Methyl ester hydrolysis-dependent network response
pH-dependent swelling and release kinetics review
Active food packaging research
Thermal resistance and intrinsic antimicrobial copolymer design
Melt-processing window and non-migratory biocide review
Acrylic fiber dyeability studies
Comonomer solubility and basic-dye affinity incorporation
Uniform incorporation and dye-uptake reproducibility review
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